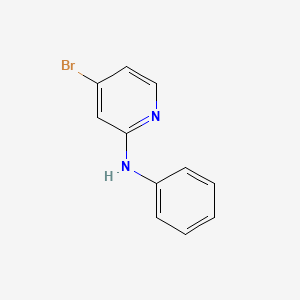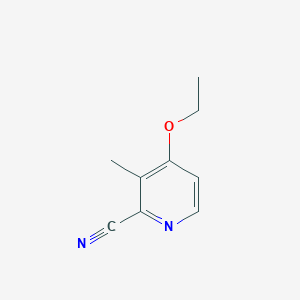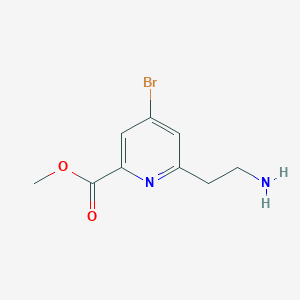
Ethyl 2-(2-chloro-5-methylpyridin-3-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a methyl group at the fifth position, and an acetic acid ethyl ester group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Another approach involves the use of 2-chloro-5-methylpyridine-3-acetic acid as a starting material, which is then esterified using ethanol and a catalytic amount of sulfuric acid. This method requires refluxing the reaction mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the second position can be replaced by various nucleophiles, such as amines or thiols, to form substituted derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-methylpyridine-3-acetic acid.
Oxidation: The methyl group at the fifth position can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for the oxidation of the methyl group.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Ester Hydrolysis: 2-Chloro-5-methylpyridine-3-acetic acid.
Oxidation: 2-Chloro-5-methylpyridine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biochemical pathways in plants and pests.
Organic Synthesis:
Mecanismo De Acción
The mechanism of action of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation or microbial growth. The chloro and ester groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylpyridine-3-carboxylic acid: Similar structure but lacks the ester group.
2-Chloro-5-methylpyridine-3-acetic acid: Similar structure but lacks the ethyl ester group.
2-Bromo-5-methylpyridine-3-acetic acid ethyl ester: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester is unique due to the presence of both the chloro and ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
ethyl 2-(2-chloro-5-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)5-8-4-7(2)6-12-10(8)11/h4,6H,3,5H2,1-2H3 |
Clave InChI |
ZGGZNSDQIYVEMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(N=CC(=C1)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)







